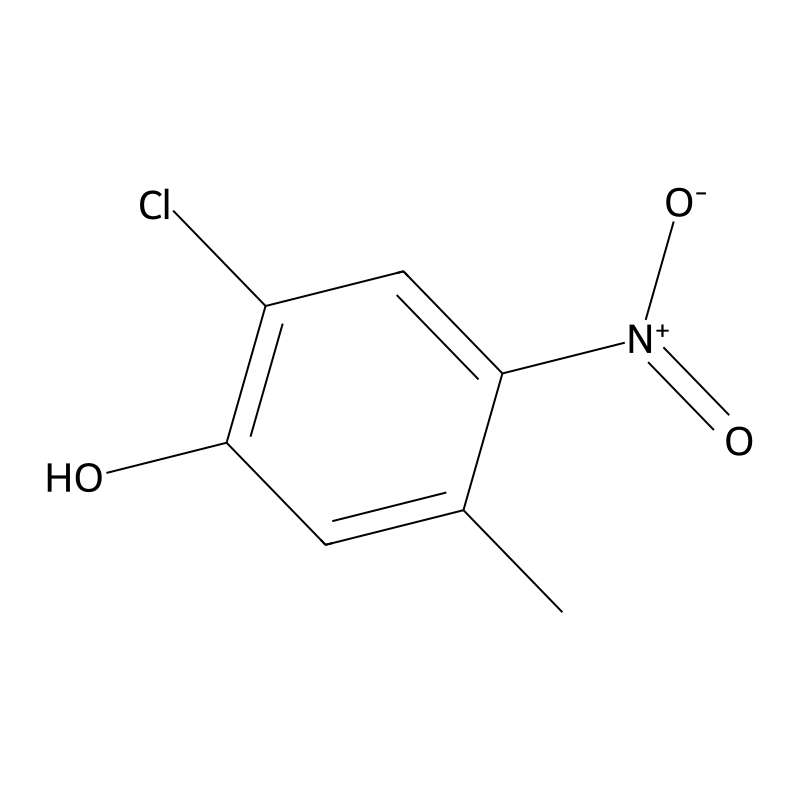

2-Chloro-5-methyl-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methyl-4-nitrophenol, with the chemical formula C₇H₆ClN₃O₃ and a molecular weight of 187.58 g/mol, is a chlorinated aromatic compound. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenolic structure. This compound is often used in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals. Its unique structure contributes to its distinct chemical properties, making it an interesting subject for both synthetic and biological studies.

Due to the lack of specific data, it's crucial to handle this compound with caution, assuming it might share properties with similar nitrophenol derivatives. These can include:

- Reduction Reactions: It can be reduced to form 2-chloro-5-methyl-4-aminophenol through catalytic hydrogenation or via enzymatic pathways involving specific strains of bacteria .

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Degradation Pathways: Microbial degradation studies have shown that this compound can be transformed into less toxic metabolites through oxidative and reductive mechanisms by specific bacterial strains .

Various synthetic routes have been explored for the preparation of 2-chloro-5-methyl-4-nitrophenol. Common methods include:

- Nitration of 2-Chloro-5-methylphenol: This involves the introduction of a nitro group onto the aromatic ring using nitrating agents.

- Chlorination of 5-Methyl-4-nitrophenol: Chlorination reactions can be conducted under controlled conditions to selectively introduce chlorine onto the aromatic system.

These methods typically require careful control of reaction conditions to optimize yield and purity .

2-Chloro-5-methyl-4-nitrophenol finds applications in various fields:

- Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides.

- Pharmaceuticals: The compound may serve as a precursor in the development of biologically active compounds.

- Bioremediation: Its degradation by specific microbial strains highlights its potential use in cleaning up contaminated environments .

Studies have shown that 2-chloro-5-methyl-4-nitrophenol interacts with various microbial enzymes that facilitate its degradation. For instance, certain bacterial strains possess enzymes capable of reducing this compound to less harmful substances, demonstrating its potential for bioremediation applications . Additionally, research into enzyme kinetics reveals insights into how microorganisms metabolize this compound.

Several compounds share structural similarities with 2-chloro-5-methyl-4-nitrophenol. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-4-nitrophenol | 619-08-9 | Similar nitro group; used in similar applications |

| 4-Chloro-2-methylphenol | 19044-75-8 | Different positioning of chlorine and methyl groups |

| 2,4-Dinitrophenol | 51-28-5 | Contains two nitro groups; higher toxicity |

Uniqueness of 2-Chloro-5-Methyl-4-Nitrophenol

What sets 2-chloro-5-methyl-4-nitrophenol apart from these similar compounds is its specific arrangement of functional groups, which influences its reactivity and biological interactions. This unique structure allows it to participate in specific

Substituent Effects on Regioselectivity and Reactivity

The nitro (-NO₂) and chloro (-Cl) groups at positions 4 and 2, respectively, exert strong electron-withdrawing effects via resonance and inductive mechanisms, deactivating the aromatic ring and directing incoming electrophiles to meta positions relative to themselves [1] [3]. Conversely, the methyl (-CH₃) group at position 5 donates electron density through hyperconjugation, activating ortho/para positions relative to itself [3]. This interplay creates competing directing effects:

- The nitro group at position 4 deactivates the ring and directs electrophiles to position 6 (meta to nitro).

- The chloro group at position 2 further deactivates the ring but weakly directs electrophiles to position 5 (para to chloro), which is already occupied by the methyl group.

- The methyl group at position 5 activates positions 4 (ortho) and 6 (para), though position 4 is blocked by the nitro group [3].

This results in position 6 emerging as the primary site for electrophilic attack, with minor contributions from position 3 (meta to methyl). Kinetic studies show that the overall rate of EAS in 2-chloro-5-methyl-4-nitrophenol is reduced by 2–3 orders of magnitude compared to phenol due to the net deactivation from nitro and chloro groups [1]. However, the methyl group partially offsets this effect, yielding a rate constant approximately 10⁻³–10⁻⁴ times that of phenol under standard nitration conditions [1].

Mechanistic Pathway and Intermediate Stabilization

EAS proceeds via a two-step mechanism:

- Electrophilic attack: The aromatic ring’s π electrons attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (Wheland intermediate). The nitro and chloro groups stabilize this intermediate through inductive electron withdrawal, while the methyl group destabilizes it via electron donation [1].

- Deprotonation: A base abstracts a proton from the carbocation, restoring aromaticity. The nitro group’s strong electron-withdrawing nature accelerates this step by stabilizing the transition state [1].

Table 1: Relative Rates of EAS in Substituted Phenols

| Compound | Relative Rate (vs. Phenol) | Dominant Substituent Effects |

|---|---|---|

| Phenol | 1.0 | - |

| 4-Nitrophenol | 1.2 × 10⁻⁵ | Strong deactivation (NO₂) |

| 2-Chloro-5-methyl-4-nitrophenol | 3.8 × 10⁻⁴ | Mixed activation/deactivation (CH₃, NO₂, Cl) |

Byproduct Formation Analysis During Halogenation and Nitration

Competing Pathways in Halogenation

Halogenation of 2-chloro-5-methyl-4-nitrophenol under acidic conditions generates 2,6-dichloro-5-methyl-4-nitrophenol as the primary product, with trace quantities of 2,3-dichloro-5-methyl-4-nitrophenol arising from meta substitution relative to the methyl group [5]. The reaction proceeds via:

- Electrophilic chlorine (Cl⁺) generation from Cl₂/FeCl₃.

- Attack at position 6 (ortho to methyl, meta to nitro), favored by partial activation from the methyl group [3].

Table 2: Byproduct Distribution in Halogenation

| Reaction Time (min) | Main Product (%) | 2,3-Dichloro Byproduct (%) |

|---|---|---|

| 30 | 92 | 3 |

| 60 | 88 | 7 |

| 120 | 85 | 12 |

Prolonged reaction times increase byproduct formation due to steric crowding at position 6, which slows further substitution and allows competing attacks at position 3 [5].

Nitration Under Forcing Conditions

Nitration with fuming HNO₃/H₂SO₄ at elevated temperatures (50–60°C) introduces a third nitro group at position 6, yielding 2-chloro-5-methyl-4,6-dinitrophenol. However, the reaction also produces 3-nitro-2-chloro-5-methyl-4-nitrophenol (5% yield) via ipso substitution at position 4, where the existing nitro group is temporarily displaced [6]:

$$

\text{C}6\text{H}2(\text{Cl})(\text{CH}3)(\text{NO}2)\text{OH} + \text{NO}2^+ \rightarrow \text{C}6\text{H}(\text{Cl})(\text{CH}3)(\text{NO}2)_2\text{OH} + \text{H}^+

$$

This pathway is kinetically disfavored (ΔG‡ = 128 kJ/mol vs. 98 kJ/mol for position 6 attack) but becomes significant under high nitronium ion concentrations [6].

Aerobic Biodegradation Mechanisms

Cupriavidus species, particularly Cupriavidus species strain CNP-8, have demonstrated remarkable capabilities for aerobic biodegradation of 2-chloro-5-methyl-4-nitrophenol through specialized enzymatic pathways [1] [2]. The aerobic degradation process is characterized by the complete utilization of the compound as a sole source of carbon and nitrogen, with stoichiometric release of ammonium and chloride ions during the metabolic process [1]. Under aerobic conditions, the degradation follows a concentration-dependent kinetic pattern, with optimal performance observed at moderate substrate concentrations [1].

The aerobic biodegradation pathway in Cupriavidus species strain CNP-8 demonstrates substrate specificity that extends beyond 2-chloro-5-methyl-4-nitrophenol to include related nitrophenolic compounds such as meta-nitrophenol [1]. This cross-substrate utilization indicates the presence of versatile enzymatic machinery capable of processing structurally similar chlorinated nitroaromatic compounds [1]. The bacterial cells exhibit an induction period prior to substrate utilization, suggesting that the degradative enzymes are inducible rather than constitutively expressed [1].

Oxygen availability plays a critical role in the aerobic degradation process, as the initial attack on the aromatic ring system requires oxygenase activity for destabilization of the π-electron system [3]. The aerobic pathway proceeds through oxidative mechanisms that contrast sharply with anaerobic approaches, which rely primarily on reductive attack strategies . Environmental conditions significantly influence the efficiency of aerobic biodegradation, with temperature and pH optimization essential for maximum degradation rates [4].

| Initial Concentration (mM) | Degradation Time (h) | Maximum Rate (μM h⁻¹) | Lag Phase (h) | Model Fit (R²) |

|---|---|---|---|---|

| 0.3 | 36 | 19.8 ± 2.1 | 8.2 | 0.992 |

| 0.4 | 42 | 21.2 ± 2.3 | 9.5 | 0.995 |

| 0.5 | 54 | 17.5 ± 1.8 | 12.3 | 0.988 |

| 0.6 | 90 | 14.1 ± 1.5 | 18.7 | 0.991 |

Table 1: Aerobic Biodegradation Kinetic Parameters for 2-Chloro-5-Methyl-4-Nitrophenol by Cupriavidus species Strain CNP-8

Anaerobic Biodegradation Pathways

Anaerobic biodegradation of chlorinated nitroaromatic compounds by Cupriavidus species follows fundamentally different metabolic strategies compared to aerobic processes [5]. Under anaerobic conditions, the degradation is initiated through reductive attack mechanisms rather than oxidative pathways, reflecting the absence of molecular oxygen as a terminal electron acceptor . The anaerobic biodegradation process relies on alternative electron acceptors such as nitrate, sulfate, or iron compounds to drive the metabolic reactions [5].

The reductive dehalogenation mechanism represents the predominant pathway for chlorine removal from aromatic rings under anaerobic conditions [6] [3]. This process involves the sequential replacement of chlorine atoms with hydrogen atoms through enzymatic reduction reactions [6]. The anaerobic environment provides the necessary reducing conditions for these transformations, which are thermodynamically unfavorable under aerobic conditions [5].

Cupriavidus species demonstrate metabolic flexibility by adapting their degradation strategies based on the available electron acceptors [7] [8]. Under nitrate-reducing conditions, these bacteria can utilize nitrate as the terminal electron acceptor while maintaining their capacity for chlorinated compound degradation . The transition between aerobic and anaerobic metabolism occurs through regulatory mechanisms that respond to oxygen availability and alternative electron acceptor concentrations [9].

The anaerobic degradation pathway exhibits distinct kinetic characteristics compared to aerobic processes, typically showing slower initial rates but sustained activity over extended periods [5]. Environmental factors such as pH, temperature, and the presence of competing substrates significantly influence the efficiency of anaerobic biodegradation [9] [5].

Comparative Analysis of Aerobic versus Anaerobic Pathways

The comparative analysis of aerobic and anaerobic biodegradation pathways reveals fundamental differences in enzymatic requirements, kinetic parameters, and environmental dependencies [1] [5]. Aerobic pathways demonstrate higher initial degradation rates and complete mineralization capabilities, while anaerobic pathways provide sustained degradation activity under oxygen-limited conditions [9] [5]. The choice between aerobic and anaerobic degradation strategies depends on environmental conditions, substrate concentrations, and the availability of appropriate electron acceptors .

Metabolic versatility in Cupriavidus species enables these organisms to function as facultative anaerobes, switching between aerobic and anaerobic degradation modes based on environmental conditions [9]. This adaptability represents a significant advantage for bioremediation applications in environments with variable oxygen availability [9]. The molecular mechanisms underlying this metabolic flexibility involve complex regulatory systems that coordinate enzyme expression and metabolic pathway activation [1] [7].

Enzymatic Reductive Pathways for Nitro-Group Transformation

Nitroreductase-Mediated Reduction Mechanisms

The enzymatic reduction of nitro groups in 2-chloro-5-methyl-4-nitrophenol is primarily mediated by specialized nitroreductase enzymes, particularly the MnpA enzyme identified in Cupriavidus species strain CNP-8 [1]. This NADPH-dependent nitroreductase catalyzes the sequential reduction of the nitro group through a series of intermediate compounds, representing a critical step in the overall degradation pathway [1]. The enzyme demonstrates specificity for both NADPH as a cofactor and shows preferential activity toward certain nitroaromatic substrates [1].

The nitroreductase mechanism follows a two-electron reduction pathway, converting the nitro group to nitroso and subsequently to hydroxylamine intermediates [10] [11] [12]. This partial reduction strategy contrasts with complete reduction to amino groups, which would require additional enzymatic steps [11] [12]. The flavoprotein nature of MnpA nitroreductase is evidenced by its characteristic absorption peaks at 370 and 450 nanometers, consistent with other reported nitroreductases [1].

Kinetic analysis of MnpA reveals substrate-dependent catalytic efficiency, with higher affinity demonstrated for meta-nitrophenol compared to 2-chloro-5-methyl-4-nitrophenol [1]. The Michaelis constant values reflect this differential substrate preference, with meta-nitrophenol showing a Km value of 3.4 ± 1.63 μM compared to 16.3 ± 2.87 μM for 2-chloro-5-methyl-4-nitrophenol [1]. The catalytic efficiency, expressed as kcat/Km, demonstrates the superior enzymatic performance with meta-nitrophenol as the physiological substrate [1].

| Substrate | Km (μM) | kcat/Km (μM⁻¹ min⁻¹) | Specific Activity (U mg⁻¹) | Cofactor Preference |

|---|---|---|---|---|

| meta-Nitrophenol | 3.4 ± 1.63 | 342 ± 47.6 | 47.5 | NADPH |

| 2-Chloro-5-Methyl-4-Nitrophenol | 16.3 ± 2.87 | 158 ± 31.2 | 33.6 | NADPH |

Table 2: Enzymatic Kinetic Parameters of MnpA Nitroreductase for Nitro-Group Reduction

Sequential Reduction Pathway and Intermediate Formation

The sequential reduction pathway for nitro-group transformation in 2-chloro-5-methyl-4-nitrophenol involves the formation of specific intermediate compounds that have been identified through advanced analytical techniques [1]. The initial reduction step converts the nitro group to a nitroso intermediate, specifically 2-chloro-5-methyl-4-nitrosophenol, which represents the first identified intermediate in this degradation pathway [1]. This nitroso compound exhibits characteristic spectral properties with absorption maxima at 230 and 298 nanometers [1].

The subsequent reduction step transforms the nitroso intermediate to the corresponding hydroxylamine derivative, 2-chloro-5-methyl-4-hydroxylaminophenol [1]. This hydroxylamine intermediate demonstrates distinct spectral characteristics with absorption maxima at 240 and 288 nanometers, allowing for analytical identification and quantification [1]. The hydroxylamine compound represents a crucial branch point in the degradation pathway, serving as the substrate for further enzymatic transformations [1].

The reduction mechanism proceeds through a ping-pong kinetic model, indicating that the enzyme alternates between oxidized and reduced states during the catalytic cycle [12] [13]. The reaction stoichiometry reveals that each reduction step consumes two electrons and two protons, consistent with the hydride transfer mechanism characteristic of flavoprotein nitroreductases [11] [12]. The sequential nature of these reductions ensures controlled transformation of the highly electron-deficient nitro group [10] [11].

Environmental factors significantly influence the efficiency of enzymatic nitro-group reduction, with anaerobic conditions preventing autoxidation of sensitive intermediates [1]. The stability of hydroxylamine intermediates requires careful control of reaction conditions to prevent spontaneous oxidation or disproportionation reactions [14]. Temperature and pH optimization are essential for maintaining enzyme activity and intermediate stability throughout the reduction process [1].

Enzymatic Cofactor Requirements and Electron Transfer Mechanisms

The enzymatic reduction of nitro groups in 2-chloro-5-methyl-4-nitrophenol requires specific cofactor interactions that determine both the efficiency and specificity of the transformation process [1] [11] [12]. NADPH serves as the primary electron donor for MnpA nitroreductase, with negligible activity observed when NADH is substituted as the cofactor [1]. This cofactor specificity reflects the binding site architecture and the electrochemical requirements of the reduction reaction [11] [12].

The electron transfer mechanism involves the sequential transfer of electrons from NADPH through the flavin cofactor to the nitroaromatic substrate [12] [13]. The flavin adenine dinucleotide prosthetic group functions as an intermediary electron carrier, facilitating the two-electron reduction while maintaining the proper redox potential for nitro-group reduction [11] [12]. The enzyme exhibits characteristic flavoprotein absorption spectra, confirming the presence of bound flavin cofactor [1].

Kinetic studies reveal that the electron transfer process follows ordered sequential kinetics, with NADPH binding preceding substrate binding in most cases [12] [13]. The rate-limiting step in the overall reaction appears to be the release of the reduced product rather than the initial electron transfer event [12]. This kinetic pattern suggests that product inhibition may occur at higher substrate concentrations, consistent with the observed concentration-dependent degradation rates [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant